5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester
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Overview
Description
5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester is a complex organic compound that features a thiazole ring substituted with a tributylstannyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of the Tributylstannyl Group: The tributylstannyl group is introduced via a stannylation reaction, often using tributyltin chloride (Bu₃SnCl) in the presence of a catalyst such as palladium.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol (t-BuOH) using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under mild conditions
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The thiazole ring and ester group can participate in oxidation and reduction reactions under appropriate conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as halogens or organometallic compounds in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted thiazole derivatives.
Oxidation: Oxidized thiazole compounds.
Reduction: Reduced thiazole derivatives.
Hydrolysis: 5-Tributylstannyl-2-thiazolecarboxylic acid.
Scientific Research Applications
5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Catalysis: The tributylstannyl group can act as a catalyst in various organic reactions
Mechanism of Action
The mechanism of action of 5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tributylstannyl group can facilitate nucleophilic substitution reactions, while the thiazole ring can engage in aromatic substitution and redox reactions. The ester group can undergo hydrolysis, releasing the carboxylic acid moiety.
Comparison with Similar Compounds
Similar Compounds
5-Trimethylstannyl-2-thiazolecarboxylic acid tert-butyl ester: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
5-Phenyl-2-thiazolecarboxylic acid tert-butyl ester: Similar structure but with a phenyl group instead of a stannyl group.
Uniqueness
5-Tributylstannyl-2-thiazolecarboxylic acid tert-butyl ester is unique due to the presence of the bulky tributylstannyl group, which can influence the compound’s reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and catalysts .
Properties
CAS No. |
1820885-16-2 |
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Molecular Formula |
C20H37NO2SSn |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
tert-butyl 5-tributylstannyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C8H10NO2S.3C4H9.Sn/c1-8(2,3)11-7(10)6-9-4-5-12-6;3*1-3-4-2;/h4H,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
CZAFTEDCEOYADX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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